molecular formula C9H9BO3 B3029941 (3-Methylbenzofuran-2-yl)boronic acid CAS No. 845457-55-8

(3-Methylbenzofuran-2-yl)boronic acid

Cat. No.: B3029941
CAS No.: 845457-55-8
M. Wt: 175.98
InChI Key: KXPBYTSLFQFSCG-UHFFFAOYSA-N
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Description

(3-Methylbenzofuran-2-yl)boronic acid is an organic compound with the molecular formula C9H9BO3. It is a boronic acid derivative, characterized by the presence of a boronic acid group attached to a benzofuran ring system. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Mechanism of Action

Target of Action

The primary target of (3-Methylbenzofuran-2-yl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which is widely used in organic synthesis for forming carbon-carbon bonds .

Mode of Action

The this compound interacts with its target through a two-step process: oxidative addition and transmetalation . In the oxidative addition step, the palladium catalyst becomes oxidized as it forms a new bond with an electrophilic organic group . Following this, the transmetalation step occurs, where the boronic acid transfers the formally nucleophilic organic group from boron to palladium .

Biochemical Pathways

The key biochemical pathway involved in the action of this compound is the Suzuki–Miyaura coupling reaction . This reaction enables the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis. The coupling reaction involves chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

It’s known that boronic acids are generally stable and have a low toxicology profile . More research is needed to fully understand the ADME properties of this specific compound.

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds via the Suzuki–Miyaura coupling reaction . This enables the synthesis of a wide range of organic compounds, making it a valuable tool in the field of organic chemistry .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction is known for its mild and functional group tolerant reaction conditions . Additionally, the stability of the boronic acid reagent is crucial for the success of the reaction . The reaction conditions can be tailored for specific applications, making this compound versatile in different environments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Methylbenzofuran-2-yl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Suzuki-Miyaura coupling reaction, which employs a palladium catalyst to facilitate the cross-coupling of an aryl halide with a boronic acid derivative . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow techniques and advanced purification methods to ensure high-quality product .

Chemical Reactions Analysis

Types of Reactions: (3-Methylbenzofuran-2-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include phenol derivatives, alcohols, and various substituted benzofuran compounds, depending on the specific reaction conditions and reagents used .

Properties

IUPAC Name

(3-methyl-1-benzofuran-2-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BO3/c1-6-7-4-2-3-5-8(7)13-9(6)10(11)12/h2-5,11-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXPBYTSLFQFSCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C2=CC=CC=C2O1)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601278761
Record name B-(3-Methyl-2-benzofuranyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601278761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845457-55-8
Record name B-(3-Methyl-2-benzofuranyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=845457-55-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-(3-Methyl-2-benzofuranyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601278761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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